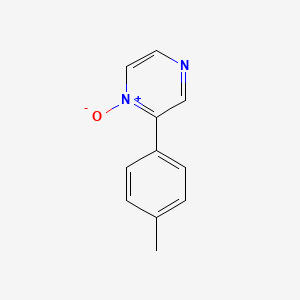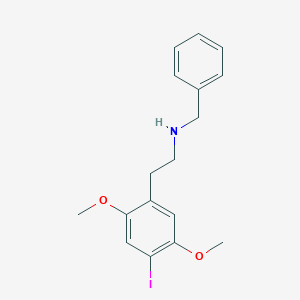
2-p-tolylpyrazine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-p-Tolylpyrazine N-oxide is a heterocyclic organic compound that belongs to the class of pyrazine N-oxides It is characterized by the presence of a pyrazine ring substituted with a p-tolyl group and an N-oxide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-p-Tolylpyrazine N-oxide can be synthesized through the oxidation of 2-p-tolylpyrazine. Common oxidizing agents used for this transformation include hydrogen peroxide, peracids such as perbenzoic acid, and other organic peroxides . The reaction typically involves the treatment of 2-p-tolylpyrazine with the oxidizing agent in an appropriate solvent, such as acetic acid or methanol, under controlled conditions to yield the desired N-oxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. For example, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol has been reported to produce various pyridine N-oxides in high yields . This method offers advantages such as improved safety, reduced environmental impact, and enhanced efficiency compared to traditional batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-p-Tolylpyrazine N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide functional group can participate in further oxidation reactions.
Reduction: The N-oxide can be reduced back to the corresponding pyrazine.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids (e.g., perbenzoic acid), and other organic peroxides
Reduction: Reducing agents such as zinc dust in acetic acid or catalytic hydrogenation.
Substitution: Electrophilic reagents (e.g., halogens, nitro compounds) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Further oxidized products, such as dioxides.
Reduction: The corresponding pyrazine.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-p-Tolylpyrazine N-oxide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-p-Tolylpyrazine N-oxide involves its role as a mild Lewis base. The N-oxide functional group can activate certain Lewis acidic parts of molecules, increasing the reactivity of the nucleophilic part towards various reactions with electrophiles . This activation is crucial in catalyzing a variety of organic reactions, including aldol reactions, allylations, and epoxide cleavages .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine N-oxide: A well-known N-oxide with similar Lewis base properties.
2,6-Dimethylpyridine N-oxide: Another N-oxide with enhanced steric hindrance due to the presence of two methyl groups.
4-Methylpyridine N-oxide: Similar to 2-p-Tolylpyrazine N-oxide but with a different substitution pattern.
Uniqueness
This compound is unique due to the presence of the p-tolyl group, which can influence its reactivity and steric properties compared to other N-oxides
Propriétés
Numéro CAS |
922524-99-0 |
|---|---|
Formule moléculaire |
C11H10N2O |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C11H10N2O/c1-9-2-4-10(5-3-9)11-8-12-6-7-13(11)14/h2-8H,1H3 |
Clé InChI |
MHCJKJJCGXMVIF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=[N+](C=CN=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)-](/img/structure/B14180963.png)
![{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14180972.png)






![N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide](/img/structure/B14181001.png)

![2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B14181006.png)

![N-[([1,1'-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide](/img/structure/B14181017.png)
amino}benzonitrile](/img/structure/B14181021.png)
